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Technical Support Center: Recombinant
Internalin Protein
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals overcome

challenges associated with the aggregation of recombinant internalin protein during

expression and purification.

Frequently Asked Questions (FAQs)
Q1: What are the common causes of recombinant internalin protein aggregation?

A1: Recombinant internalin protein aggregation can be caused by a variety of factors, often

related to the high-level expression of a foreign protein in a host system like E. coli. Key causes

include:

High Expression Rate: Rapid synthesis of internalin can overwhelm the cellular folding

machinery, leading to the accumulation of misfolded protein intermediates that are prone to

aggregation.

Suboptimal Culture Conditions: Factors such as high induction temperature and high inducer

concentrations can accelerate protein synthesis and increase the likelihood of misfolding and

aggregation.
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Incorrect Disulfide Bond Formation: If your internalin construct contains cysteine residues,

improper disulfide bond formation in the oxidizing environment of the E. coli cytoplasm can

lead to aggregation.

Hydrophobic Interactions: The exposure of hydrophobic regions of the internalin protein,

which are normally buried within the native structure, can lead to intermolecular aggregation.

Inappropriate Buffer Conditions: The pH, ionic strength, and absence of stabilizing additives

in lysis, purification, and storage buffers can significantly impact internalin solubility and

stability.

High Protein Concentration: During purification and storage, high concentrations of the

purified internalin can increase the probability of aggregation.

Q2: I am seeing my recombinant internalin in inclusion bodies. What are my options?

A2: When recombinant internalin is found in inclusion bodies, you have two primary strategies:

Optimize Expression for Soluble Protein: Modify the expression conditions to favor the

production of soluble internalin. This is often the preferred approach as it yields properly

folded, active protein directly.

Refold from Inclusion Bodies: Isolate the inclusion bodies, solubilize the aggregated protein

using strong denaturants, and then refold the protein into its native conformation. This can be

a complex, multi-step process that requires optimization for each specific protein.

Q3: What are some general tips for storing purified recombinant internalin to prevent

aggregation?

A3: Proper storage is crucial to maintain the stability of your purified internalin. Here are some

general recommendations:

Optimal Buffer: Store internalin in a buffer with a pH and salt concentration that you have

determined to be optimal for its solubility. For some commercial recombinant internalins, a

buffer containing at least 150mM NaCl is recommended to prevent turbidity.
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Cryoprotectants: For long-term storage at low temperatures (-20°C or -80°C), include

cryoprotectants like glycerol (typically 10-50%) or sucrose to prevent aggregation caused by

freeze-thaw cycles.

Carrier Proteins: The addition of a carrier protein, such as Bovine Serum Albumin (BSA) or

Human Serum Albumin (HSA) at a low concentration (e.g., 0.1%), can help stabilize the

internalin protein, especially at low concentrations.

Aliquotting: Store the purified protein in small, single-use aliquots to avoid repeated freeze-

thaw cycles.

Flash Freezing: Rapidly freeze the aliquots in liquid nitrogen before transferring them to

-80°C storage.

Troubleshooting Guides
Issue 1: Recombinant internalin is expressed as
inclusion bodies.
This guide provides a systematic approach to increasing the soluble expression of your

recombinant internalin protein.
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Initial Expression

Troubleshooting Steps
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Fractions by SDS-PAGE

Reduce Inducer Concentration
(e.g., 0.1-0.5mM IPTG)

Use a Solubility-Enhancing
Fusion Tag (e.g., MBP, SUMO, Intein)

Co-express with Chaperones
(e.g., GroEL/GroES)

Soluble Internalin ObtainedInternalin Remains Insoluble

If still insoluble If still insolubleIf still insoluble

Click to download full resolution via product page

A troubleshooting workflow for optimizing soluble internalin expression.

1. Lowering Induction Temperature:

Protocol:

Grow your E. coli culture expressing the internalin construct at 37°C to an OD600 of 0.6-

0.8.

Cool the culture to the desired induction temperature (e.g., 18°C, 20°C, or 25°C) by

placing it in a refrigerated shaker for 15-20 minutes.

Induce protein expression with IPTG (or your specific inducer).

Continue the culture at the lower temperature for an extended period (e.g., 16-24 hours).
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Rationale: Lower temperatures slow down the rate of protein synthesis, allowing more time

for proper folding and reducing the likelihood of aggregation.

2. Reducing Inducer Concentration:

Protocol:

Follow the standard growth protocol to an OD600 of 0.6-0.8.

Induce with a lower concentration of IPTG (e.g., 0.1 mM, 0.25 mM, or 0.5 mM).

Incubate at the optimal temperature for the recommended time.

Rationale: A lower inducer concentration reduces the transcriptional rate, leading to a slower

production of the recombinant protein, which can enhance solubility.

3. Utilizing Solubility-Enhancing Fusion Tags:

Protocol:

Clone your internalin gene into an expression vector containing a solubility-enhancing tag

such as Maltose Binding Protein (MBP), Small Ubiquitin-like Modifier (SUMO), or an intein

tag.

Express the fusion protein using optimized conditions.

If necessary, cleave the tag after purification using a site-specific protease.

Rationale: Large, soluble fusion partners can act as chaperones, assisting in the proper

folding of the fused internalin protein.

4. Co-expression with Chaperones:

Protocol:

Co-transform your E. coli host strain with your internalin expression plasmid and a

compatible plasmid that expresses chaperone proteins (e.g., GroEL/GroES,

DnaK/DnaJ/GrpE).
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Induce the expression of both the chaperones and your internalin protein according to the

specific plasmid system's instructions.

Rationale: Overexpressing molecular chaperones can help prevent the aggregation of newly

synthesized polypeptide chains and assist in their correct folding.

The effectiveness of different strategies can vary significantly depending on the protein. The

following table provides representative data from a study on various recombinant proteins to

illustrate the potential impact of different fusion tags on solubility.

Fusion Tag Target Protein
Soluble Expression (% of
total)

None (His-tag only) Protein A ~10%

MBP (Maltose Binding Protein) Protein A ~60%

SUMO (Small Ubiquitin-like

Modifier)
Protein A ~75%

GST (Glutathione S-

Transferase)
Protein A ~30%

Trx (Thioredoxin) Protein A ~50%

Note: This data is illustrative and the actual results for recombinant internalin may differ.

Optimization is crucial.

Issue 2: Purified internalin protein aggregates during or
after purification.
This guide provides strategies to maintain the solubility of your internalin protein throughout

the purification process and during storage.
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A decision tree for troubleshooting internalin aggregation during purification.

1. Buffer Optimization:
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pH Screening:

Protocol: Perform small-scale dialysis or buffer exchange experiments to test a range of

pH values (e.g., from 6.0 to 9.0) for your purification and storage buffers.

Rationale: Proteins are often least soluble at their isoelectric point (pI). Moving the buffer

pH away from the pI of internalin can increase its net charge and reduce aggregation.

Salt Concentration:

Protocol: Test a range of salt concentrations (e.g., 150mM to 1M NaCl or KCl) in your

buffers.

Rationale: Salts can help to shield surface charges and prevent non-specific electrostatic

interactions that can lead to aggregation. For some internalins, a minimum of 150mM

NaCl is recommended.

Screening for Additives:

Protocol: Empirically test the effect of various additives in your buffers. Common and

effective additives include:

L-arginine: (50-500 mM) - Suppresses aggregation by interacting with hydrophobic

patches.

Glycerol: (5-20%) - A common stabilizer and cryoprotectant.

Sugars (e.g., sucrose, sorbitol): (0.1-1 M) - Act as osmoprotectants and protein

stabilizers.

Non-denaturing detergents (e.g., Tween-20, Triton X-100): (0.01-0.1%) - Can help to

solubilize proteins and prevent hydrophobic aggregation.

Reducing agents (e.g., DTT, TCEP): (1-5 mM) - Important if your internalin has

cysteine residues to prevent the formation of incorrect disulfide bonds.

2. Process Optimization:
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Maintain Low Protein Concentration:

Protocol: During purification steps like chromatography, avoid highly concentrated elution

peaks by using a gradient elution rather than a step elution. If you need to concentrate

your protein, do so in a buffer that has been optimized for stability.

Rationale: High protein concentrations increase the likelihood of intermolecular

interactions and aggregation.

Temperature Control:

Protocol: Perform all purification steps at a low temperature (e.g., 4°C) to minimize protein

unfolding and degradation.

Rationale: Lower temperatures generally increase protein stability.

Issue 3: Internalin, expressed in inclusion bodies, needs
to be refolded.
This section provides a general protocol for the refolding of internalin from inclusion bodies.

Inclusion Body Isolation and Washing:

Lyse the E. coli cells and pellet the inclusion bodies by centrifugation.

Wash the inclusion body pellet multiple times with a buffer containing a low concentration

of a mild detergent (e.g., Triton X-100) or a chaotropic agent (e.g., low concentration of

urea) to remove contaminating proteins and cellular debris.

Solubilization of Aggregated Protein:

Resuspend the washed inclusion bodies in a solubilization buffer containing a high

concentration of a denaturant (e.g., 6-8 M Guanidine-HCl or 8 M Urea) and a reducing

agent (e.g., DTT or BME) if cysteines are present.

Incubate with gentle agitation until the inclusion bodies are fully dissolved.

Centrifuge at high speed to pellet any remaining insoluble material.
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Refolding of the Solubilized Protein:

Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.

This rapid decrease in denaturant concentration allows the protein to refold. The refolding

buffer should be optimized and may contain additives like L-arginine, glycerol, and a redox

shuffling system (e.g., reduced and oxidized glutathione) if disulfide bonds need to form

correctly.

Dialysis: Alternatively, place the solubilized protein in a dialysis bag and dialyze against a

series of buffers with decreasing concentrations of the denaturant. This allows for a more

gradual removal of the denaturant.

On-column Refolding: Bind the denatured protein to a chromatography column (e.g., Ni-

NTA if His-tagged) and then wash the column with a refolding buffer to gradually remove

the denaturant.

Purification of Refolded Protein:

After refolding, purify the correctly folded internalin from any remaining aggregated or

misfolded protein using techniques like size-exclusion chromatography.

This technical support center provides a starting point for addressing the common issue of

recombinant internalin protein aggregation. Remember that the optimal conditions will be

specific to your particular internalin construct and experimental setup, and empirical testing of

different strategies is key to success.

To cite this document: BenchChem. [how to avoid aggregation of recombinant internalin
protein]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1178846#how-to-avoid-aggregation-of-recombinant-
internalin-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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